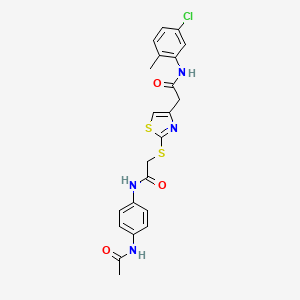

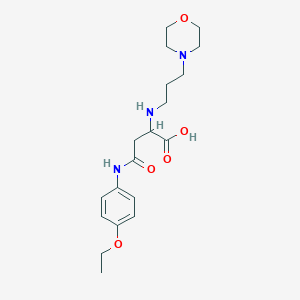

![molecular formula C22H19N5O2S2 B2718855 N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351599-22-8](/img/structure/B2718855.png)

N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole is a simple aromatic ring organic compound. It’s a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The compound you mentioned seems to be a complex organic molecule that includes these structures.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . Thiophene derivatives can be synthesized through various methods, including the reaction of 1,4-diketones with phosphorus pentasulfide .Chemical Reactions Analysis

Pyrazole and thiophene rings can undergo various chemical reactions. For example, pyrazoles can be formed through cycloaddition reactions . Thiophenes can participate in electrophilic aromatic substitution reactions.Applications De Recherche Scientifique

Heterocyclic Synthesis and Chemical Transformations

Studies have detailed the synthesis of heterocyclic compounds utilizing enaminones and related molecules, leading to the formation of azolopyrimidines, azolopyridines, and quinolines. These chemical transformations offer pathways to synthesize novel compounds with potential application in drug development and agricultural chemicals (Almazroa et al., 2004). Another research avenue explores thiophenylhydrazonoacetates in heterocyclic synthesis, yielding a variety of nitrogen nucleophile-reactive compounds (Mohareb et al., 2004).

Biological Activities

Several studies focus on the biological activities of these compounds. For instance, new thiophene-based heterocycles have been synthesized, showing potential as antimicrobial agents against various pathogens (Mabkhot et al., 2016). Additionally, novel bioactive sulfonamide thiazole derivatives have been explored for their insecticidal potential against the cotton leafworm, demonstrating significant toxic effects and highlighting their potential in agricultural pest management (Soliman et al., 2020).

Antimicrobial and Antifungal Potency

Further research into thienopyrimidine derivatives has identified pronounced antimicrobial activity, offering insights into new therapeutic agents (Bhuiyan et al., 2006). Another study synthesized and evaluated the antimicrobial effectiveness of various newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, showcasing the potential for developing new antimicrobial drugs (Flefel et al., 2018).

Propriétés

IUPAC Name |

N-[5-(2-methyl-5-phenylpyrazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S2/c1-26-17(12-16(25-26)14-6-3-2-4-7-14)21(29)27-10-9-15-19(13-27)31-22(23-15)24-20(28)18-8-5-11-30-18/h2-8,11-12H,9-10,13H2,1H3,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUNKWIDCJCVAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2718772.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2718776.png)

![4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2718781.png)

![4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2718784.png)

![1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2718786.png)

![Bis[(-)-pinanediolato]diboron](/img/structure/B2718788.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2718793.png)

![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2718795.png)